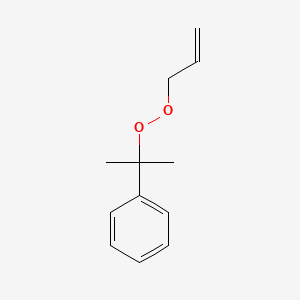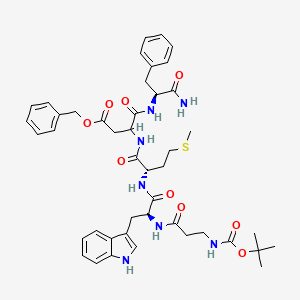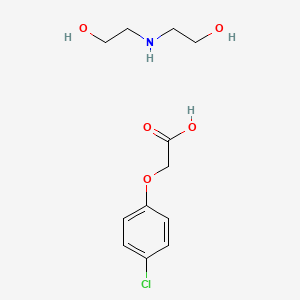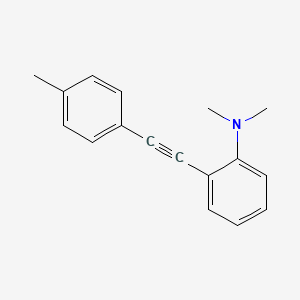
3,3,5-Trimethyloxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethyloxepan-2-one is an organic compound belonging to the oxepane family, characterized by a seven-membered ring containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3,5-trimethylhexanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyloxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethyloxepan-2-one involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products through its reactive oxepane ring. The pathways involved often include nucleophilic attack on the ring, leading to ring-opening or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanol: A structurally similar compound used as a precursor in various chemical syntheses.
3,3,5-Trimethylcyclohexanone: Another related compound with applications in organic synthesis.
Uniqueness
3,3,5-Trimethyloxepan-2-one is unique due to its seven-membered oxepane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
56305-13-6 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3,3,5-trimethyloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7-4-5-11-8(10)9(2,3)6-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
JRFFZQFBDMFGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC(=O)C(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)



![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)





